molecular formula C8H10BNO2 B13469448 (E)-(3-Aminostyryl)boronic acid

(E)-(3-Aminostyryl)boronic acid

Cat. No.: B13469448
M. Wt: 162.98 g/mol
InChI Key: QIPMMLYDYWAGAU-SNAWJCMRSA-N
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Description

(E)-(3-Aminostyryl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Aminostyryl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial production would likely involve large-scale Suzuki-Miyaura coupling reactions, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential for scaling up the production.

Chemical Reactions Analysis

Types of Reactions: (E)-(3-Aminostyryl)boronic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-(3-Aminostyryl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(3-Aminostyryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Aminomethylphenylboronic acid

Comparison: (E)-(3-Aminostyryl)boronic acid is unique due to its specific structure, which includes both an amino group and a styryl group. This combination of functional groups provides unique reactivity and binding properties compared to other boronic acids. For example, phenylboronic acid lacks the amino group, which limits its applications in biological systems. Similarly, vinylboronic acid does not have the aromatic ring, which affects its reactivity in organic synthesis.

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

[(E)-2-(3-aminophenyl)ethenyl]boronic acid

InChI

InChI=1S/C8H10BNO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H,10H2/b5-4+

InChI Key

QIPMMLYDYWAGAU-SNAWJCMRSA-N

Isomeric SMILES

B(/C=C/C1=CC(=CC=C1)N)(O)O

Canonical SMILES

B(C=CC1=CC(=CC=C1)N)(O)O

Origin of Product

United States

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